molecular formula C10H11ClFN3O B2562387 (4-Fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride CAS No. 2253641-22-2

(4-Fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride

Cat. No.: B2562387
CAS No.: 2253641-22-2
M. Wt: 243.67
InChI Key: HLUNQHSLGOQAJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride is a small organic molecule characterized by a 1,2,4-oxadiazole core substituted with a methyl group at position 5 and a 4-fluorophenyl moiety at position 3. The methanamine group is protonated as a hydrochloride salt, enhancing solubility for pharmacological applications. Its molecular formula is C₁₀H₁₁ClFN₃O (molecular weight: 261.67 g/mol), with structural features critical for interactions in drug discovery, such as hydrogen bonding (via the amine) and π-π stacking (via the aromatic fluorophenyl group) .

Properties

IUPAC Name

(4-fluorophenyl)-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3O.ClH/c1-6-13-10(14-15-6)9(12)7-2-4-8(11)5-3-7;/h2-5,9H,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUNQHSLGOQAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C(C2=CC=C(C=C2)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride typically involves the reaction of 4-fluorobenzonitrile with hydroxylamine hydrochloride to form the corresponding amidoxime. This intermediate is then cyclized with acetic anhydride to yield the 1,2,4-oxadiazole ring. The final step involves the reaction of the oxadiazole derivative with methylamine hydrochloride to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that (4-Fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride possesses antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents. The compound's structural components allow it to interact with bacterial enzymes and cellular pathways, potentially leading to cell death or inhibition of growth.

Anti-inflammatory Properties

In addition to its antimicrobial potential, this compound has been investigated for anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators. This action could be beneficial in treating conditions characterized by excessive inflammation.

Anticancer Activity

The compound has shown promise as an anticancer agent in preliminary studies. It has demonstrated cytotoxic effects against several cancer cell lines, including SNB-19 and OVCAR-8, with significant growth inhibition percentages. These findings suggest that the compound could interfere with cancer cell proliferation and induce apoptosis through various mechanisms .

Binding Affinity Studies

Computational modeling techniques such as molecular docking have been employed to predict the binding affinity of this compound to various biological targets. These studies help elucidate its mechanism of action and guide further development for therapeutic use.

Predictive Models

Predictive models suggest that this compound could exhibit a broad spectrum of biological activities beyond those currently studied. Its ability to interact with multiple biological pathways positions it as a versatile candidate for drug development in various therapeutic areas .

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituted Phenyl Analogs

Compound Name Substituent (Phenyl Ring) Molecular Formula Molecular Weight (g/mol) Key Differences
(4-Fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride 4-Fluoro C₁₀H₁₁ClFN₃O 261.67 Reference compound
(4-Chlorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride 4-Chloro C₁₀H₁₁Cl₂N₃O 284.13 Chlorine’s larger atomic radius and higher lipophilicity may alter binding affinity.
(2-Fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride 2-Fluoro C₁₀H₁₁ClFN₃O 261.67 Ortho-substitution introduces steric hindrance, potentially reducing target engagement.
(2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride 2-Methoxy C₁₁H₁₄ClN₃O₂ 283.70 Methoxy group increases electron density, possibly enhancing solubility but reducing metabolic stability.

Key Insights :

  • Substituent position : Para-substituted analogs (e.g., 4-F) minimize steric effects compared to ortho-substituted derivatives (e.g., 2-F) .

Heterocyclic Core Modifications

Compound Name Heterocycle Molecular Formula Molecular Weight (g/mol) Key Differences
(3-(4-Fluorophenyl)isoxazol-5-yl)methanamine hydrochloride Isoxazole C₁₀H₁₀ClFN₂O 228.65 Isoxazole (O-N-O) vs. oxadiazole (N-N-O) alters electronic properties and hydrogen-bonding capacity.
[(5-Trifluoromethyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride 1,2,4-Oxadiazole (CF₃) C₉H₇ClF₃N₃O 281.62 Trifluoromethyl group increases lipophilicity and metabolic resistance.
1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine hydrochloride Cyclobutane-fused oxadiazole C₇H₁₂ClN₃O 189.64 Conformational rigidity from cyclobutane may restrict binding to flat enzyme pockets.

Key Insights :

  • Oxadiazole vs. Isoxazole : The oxadiazole’s nitrogen-rich structure enhances dipole interactions, while isoxazole’s oxygen may improve solubility .
  • Substituent effects : Electron-deficient groups (e.g., CF₃) on oxadiazole increase stability but may reduce aqueous solubility .

Amine Modifications and Salt Forms

Compound Name Amine Structure Molecular Formula Molecular Weight (g/mol) Key Differences
N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride N-Methylated amine C₅H₁₀ClN₃O 163.61 Methylation reduces amine basicity, potentially decreasing ionizability and membrane permeability.
[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine (free base) Free amine C₉H₈FN₃O 193.18 Absence of HCl salt reduces solubility, limiting bioavailability.

Key Insights :

  • Hydrochloride salts improve aqueous solubility, critical for oral bioavailability .
  • N-Methylation may reduce off-target interactions but could diminish binding to polar targets .

Structural-Activity Relationship (SAR) Trends :

  • Para-substituted fluorophenyl groups optimize steric and electronic complementarity in hydrophobic enzyme pockets.
  • Methyl groups on oxadiazole enhance metabolic stability by blocking oxidation sites .

Biological Activity

(4-Fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

  • Chemical Formula : C10H11ClFN3O
  • Molecular Weight : 243.67 g/mol
  • IUPAC Name : (4-Fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine; hydrochloride
  • PubChem CID : 54593388

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Antitumor Activity : Studies have indicated that oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against human cancer cells, suggesting potent antitumor properties .
  • Antimicrobial Properties : The oxadiazole moiety is known for its antimicrobial activities. Compounds containing this functional group have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that certain derivatives possess significant antibacterial activity, likely due to their ability to disrupt bacterial cell wall synthesis .
  • Inhibition of Enzymatic Activity : The compound may also inhibit specific enzymes related to cancer progression or microbial resistance. For example, similar compounds have been reported to inhibit the activity of carbonic anhydrase and other enzymes critical for tumor growth and survival .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Fluorine Substitution : The presence of fluorine in the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.
  • Methyl Group Positioning : The methyl group on the oxadiazole ring is critical for maintaining biological activity. Variations in its position can lead to changes in potency and selectivity against different cell lines .

Case Studies

  • Anticancer Studies : A recent study evaluated the anticancer efficacy of oxadiazole derivatives similar to our compound against various human cancer cell lines. The results showed that compounds with a 4-fluorophenyl group exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts, with IC50 values as low as 1 µM for certain derivatives .
  • Antimicrobial Testing : Another investigation tested the antimicrobial properties of several oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with electron-withdrawing groups like fluorine showed superior antibacterial activity compared to those lacking such substitutions .

Data Summary Table

Biological ActivityTarget Cell LineIC50 Value (µM)Reference
AntitumorA4311.98 ± 1.22
AntimicrobialS. aureus10 - 30
Enzyme InhibitionCarbonic AnhydraseNot specified

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for (4-Fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride?

  • Methodology : Synthesis typically involves nucleophilic substitution of a fluorophenyl precursor with a 5-methyl-1,2,4-oxadiazole intermediate, followed by cyclization. For example, bromomethyl intermediates (e.g., 3-[3-(bromomethyl)phenyl]-5-methyl-1,2,4-oxadiazole) can react with amines under controlled conditions . Purification often employs reverse-phase HPLC or recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures). Purity validation via LC-MS (>97%) is critical .

Q. How is structural characterization performed for this compound?

  • Methodology : Use a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl and oxadiazole protons).
  • X-ray crystallography : SHELX programs (e.g., SHELXL) for single-crystal structure determination, particularly to resolve oxadiazole ring geometry .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]+ ~245.1 based on C₁₀H₁₁ClFN₃O) .

Advanced Research Questions

Q. What experimental designs are suitable for studying 5-HT receptor binding affinity and selectivity?

  • Methodology :

  • Radioligand displacement assays : Use [³H]GR 125743 (5-HT1B/1D antagonist) in transfected HEK-293 cells. Calculate Ki values via Cheng-Prusoff equation .
  • Selectivity profiling : Compare binding against 5-HT1A, 5-HT2C, and off-target receptors (e.g., α₁-adrenergic) at 10 µM concentrations. A >100-fold selectivity for 5-HT1B/1D is indicative of specificity .

Q. How can solubility challenges be addressed in pharmacokinetic studies?

  • Methodology :

  • In vitro : Prepare stock solutions in DMSO (10 mg/mL) and dilute in assay buffers with ≤0.1% DMSO to avoid cytotoxicity .
  • In vivo : Use co-solvents (e.g., 40% PEG300, 5% Tween-80) for systemic administration. Validate stability via HPLC over 24 hours at 25°C .

Q. What strategies optimize in vivo bioavailability and brain penetration?

  • Methodology :

  • Lipophilicity adjustment : Modify the fluorophenyl or oxadiazole substituents to balance LogP (target ~2.18) .
  • Pharmacokinetic profiling : Conduct IV/PO dosing in rodents with LC-MS quantification of plasma and brain homogenates. Monitor half-life (t₁/₂) and AUC ratios .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Methodology :

  • Analog synthesis : Replace the 4-fluorophenyl group with chlorophenyl or methyl groups to assess steric/electronic effects .
  • Functional assays : Measure cAMP inhibition in 5-HT1B-expressing cells. Correlate activity with substituent electronegativity (e.g., fluorine enhances binding ).

Data Contradiction Analysis

Q. How to resolve discrepancies between reported purity and observed bioactivity?

  • Methodology :

  • Orthogonal purity verification : Combine HPLC (UV detection at 254 nm) with elemental analysis (C, H, N ±0.4%) .
  • Bioassay replication : Test multiple batches in parallel. For example, if a 98% pure batch shows reduced activity, check for trace impurities (e.g., residual solvents) via GC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.